molecular formula C10H14N2O B1266333 N,N-dimethyl-2-(phenylamino)acetamide CAS No. 14307-89-2

N,N-dimethyl-2-(phenylamino)acetamide

Cat. No.: B1266333
CAS No.: 14307-89-2
M. Wt: 178.23 g/mol
InChI Key: MLCBUWNEWJFXJX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-Anilino-N,N-dimethylacetamide (also known as N,N-dimethyl-2-(phenylamino)acetamide) is the Nuclear Factor Kappa B (NF-κB) pathway . This pathway plays a crucial role in regulating the immune response to infection and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and heavy metals .

Mode of Action

2-Anilino-N,N-dimethylacetamide interacts with its targets by inhibiting the NF-κB pathway . Specifically, it significantly inhibits the degradation of nuclear factor of kappa light polypeptide gene enhancer in B cell inhibitor a (IκBα) in lipopolysaccharide (LPS)-stimulated cells . This inhibition results in the suppression of the secretion of proinflammatory cytokines .

Biochemical Pathways

The compound affects the NF-κB pathway, leading to downstream effects on the expression of various genes involved in inflammation . By inhibiting the degradation of IκBα, 2-Anilino-N,N-dimethylacetamide prevents the activation of NF-κB, thereby suppressing the production of proinflammatory cytokines .

Pharmacokinetics

The compound has a molecular weight of 17823100, a density of 1094g/cm3, and a boiling point of 3368ºC at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of 2-Anilino-N,N-dimethylacetamide’s action include the suppression of proinflammatory cytokines in LPS-induced cells . This results in an anti-inflammatory effect, which has been shown to prevent inflammation-induced preterm birth in a murine model .

Action Environment

It’s worth noting that the compound’s action can be influenced by the concentration of the compound in the solution

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(phenylamino)acetamide typically involves the reaction of aniline with N,N-dimethylacetamide under specific conditions. One common method includes the use of acetic anhydride as a catalyst to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-2-(phenylamino)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N,N-dimethyl-2-(phenylamino)acetamide has a wide range of applications in scientific research, including:

Properties

IUPAC Name

2-anilino-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12(2)10(13)8-11-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCBUWNEWJFXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CNC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162301
Record name Acetamide, 2-anilino-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14307-89-2
Record name Acetamide, 2-anilino-N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014307892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-anilino-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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